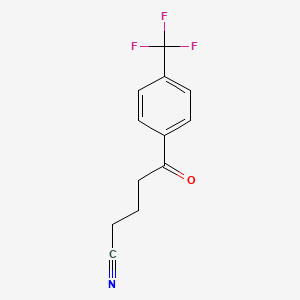

5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile

Beschreibung

5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile (CAS Ref: 10-F203728) is a fluorinated nitrile derivative characterized by a valeronitrile backbone (five-carbon chain with a terminal nitrile group) substituted with a ketone group at position 5 and a 4-trifluoromethylphenyl moiety. This compound is part of a broader class of trifluoromethylated organic molecules, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl (-CF₃) group .

Eigenschaften

IUPAC Name |

5-oxo-5-[4-(trifluoromethyl)phenyl]pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO/c13-12(14,15)10-6-4-9(5-7-10)11(17)3-1-2-8-16/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPAIFYBUBUJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605997 | |

| Record name | 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61718-86-3 | |

| Record name | 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzaldehyde and a suitable nitrile compound.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts or reagents to facilitate the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure consistent quality and yield. The process may also include rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the nitrile moiety are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid.

Reduction: Formation of 5-Amino-5-(4-trifluoromethylphenyl)valeronitrile.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is utilized in biochemical studies to investigate the effects of trifluoromethyl groups on biological activity and molecular interactions.

Medicine:

Drug Development: It serves as a precursor or building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: The compound is employed in the production of specialty materials with unique properties, such as fluorinated polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The comparative analysis focuses on compounds sharing functional groups (e.g., nitriles, ketones, trifluoromethylphenyl substituents) or biological relevance. Key findings from diverse sources are summarized below:

Table 1: Fungicidal Activity of R₁-Substituted Compounds

| R₁ Substituent | Preventative Activity | Curative Activity |

|---|---|---|

| 4-Nitrophenyl | High (e.g., F9, F10) | Moderate |

| 4-Trifluoromethylphenyl | Moderate | Low |

| Phenyl | Low | Negligible |

| 4-Chlorophenyl | Low | Negligible |

Chromatographic Behavior: Retention Factor Comparisons

Data from Pharmaceutical Forum () reveal differences in retention factors (Rf) for structurally related trifluoromethylated compounds, which correlate with polarity and solubility:

- 5-Methoxy-4’-(trifluoromethyl)valerophenone(E)-O-(2-aminoethyl)aminoethyl oxime maleate: Rf ≈ 0.67 (polar isomer).

- Z-isomer : Rf ≈ 0.79, indicating reduced polarity.

- Fluvoxamine (a known SSRI with a trifluoromethyl group): Rf = 1.0, reflecting distinct physicochemical properties due to its amine and ether functionalities.

Table 2: Retention Factors of Trifluoromethyl Derivatives

| Compound | Retention Factor (Rf) |

|---|---|

| E-isomer oxime maleate | 0.67 |

| Z-isomer oxime maleate | 0.79 |

| Fluvoxamine | 1.0 |

Key Research Findings and Implications

Substituent Optimization : Replacing 4-trifluoromethylphenyl with 4-nitrophenyl in agrochemical analogs improves fungicidal efficacy, suggesting strategic modifications for enhanced activity .

Structural Isomerism : E/Z isomerism in oxime derivatives significantly alters chromatographic behavior, highlighting the need for stereochemical control in synthesis .

Safety Considerations : The nitrile group necessitates stringent handling protocols (e.g., respiratory protection, flammability controls), as seen in valeronitrile’s safety profile .

Biologische Aktivität

5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile, with the chemical formula C12H10F3N, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C12H10F3N

- Molecular Weight : 239.21 g/mol

- CAS Number : 61718-86-3

This compound is characterized by a ketone and a nitrile functional group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been investigated for its potential as an inhibitor or modulator of specific biological pathways. Notably, compounds with similar structures often exhibit significant interactions with proteins involved in pain modulation and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Effects : Studies suggest that this compound may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.

- Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, suggesting potential therapeutic applications.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Pain relief in animal models | |

| Anti-inflammatory | Reduced inflammation markers | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Antinociceptive Properties

In a study conducted on rodent models, this compound was administered to assess its analgesic effects. The results demonstrated a significant reduction in pain response compared to control groups, indicating its potential as an effective analgesic agent.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound. Researchers observed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- In vitro Studies : The compound exhibited significant inhibitory activity against specific enzymes involved in pain signaling pathways.

- In vivo Studies : Animal models demonstrated that administration of the compound resulted in decreased pain sensitivity and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.